molecular formula C26H27NO4 B11379937 N-Benzyl-3-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

N-Benzyl-3-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

Cat. No.: B11379937
M. Wt: 417.5 g/mol
InChI Key: ZNRRLXWQNUHHCP-UHFFFAOYSA-N
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Description

N-Benzyl-3-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

N-benzyl-3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C26H27NO4/c1-16-18(10-11-24(28)27-14-17-8-6-5-7-9-17)25(29)31-23-13-22-20(12-19(16)23)21(15-30-22)26(2,3)4/h5-9,12-13,15H,10-11,14H2,1-4H3,(H,27,28)

InChI Key

ZNRRLXWQNUHHCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furochromen core, followed by the introduction of the tert-butyl and methyl groups. The final steps involve the formation of the propanamide moiety and the benzylation of the nitrogen atom.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can take place at the benzyl and propanamide moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzaldehyde derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs.

Mechanism of Action

The mechanism of action of N-Benzyl-3-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-Benzyl-3-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide
  • N-Benzyl-3-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}butanamide
  • N-Benzyl-3-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}pentanamide

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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